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molecular formula C12H14N2O3 B8401517 (S)-3-(benzyloxymethyl)piperazine-2,5-dione

(S)-3-(benzyloxymethyl)piperazine-2,5-dione

Cat. No. B8401517
M. Wt: 234.25 g/mol
InChI Key: GAFNRJALAUFPCE-JTQLQIEISA-N
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Patent
US08431563B2

Procedure details

A 250 ml, round-bottomed flask was charged with methyl O-benzyl-L-serylglycinate trifluoroacetate (9.37 g, 24.64 mmol) and 3:1 MeOH/triethylamine (50 mL). The mixture was then heated to reflux for 16 h. The reaction was then cooled to room temperature, concentrated, and diluted with ice cold 50% aqueous EtOH (50 mL). The resulting precipitate was collected by filtration and dried under reduced pressure to give 3-(benzyloxymethyl)piperazine-2,5-dione (3.95 g) as a white solid.
Name
methyl O-benzyl-L-serylglycinate trifluoroacetate
Quantity
9.37 g
Type
reactant
Reaction Step One
Name
MeOH triethylamine
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH2:8]([O:15][CH2:16][C@@H:17]([C:19]([NH:21][CH2:22][C:23]([O:25]C)=O)=[O:20])[NH2:18])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>CO.C(N(CC)CC)C>[CH2:8]([O:15][CH2:16][CH:17]1[NH:18][C:23](=[O:25])[CH2:22][NH:21][C:19]1=[O:20])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1,2.3|

Inputs

Step One
Name
methyl O-benzyl-L-serylglycinate trifluoroacetate
Quantity
9.37 g
Type
reactant
Smiles
FC(C(=O)O)(F)F.C(C1=CC=CC=C1)OC[C@H](N)C(=O)NCC(=O)OC
Name
MeOH triethylamine
Quantity
50 mL
Type
solvent
Smiles
CO.C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with ice cold 50% aqueous EtOH (50 mL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC1C(NCC(N1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.95 g
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08431563B2

Procedure details

A 250 ml, round-bottomed flask was charged with methyl O-benzyl-L-serylglycinate trifluoroacetate (9.37 g, 24.64 mmol) and 3:1 MeOH/triethylamine (50 mL). The mixture was then heated to reflux for 16 h. The reaction was then cooled to room temperature, concentrated, and diluted with ice cold 50% aqueous EtOH (50 mL). The resulting precipitate was collected by filtration and dried under reduced pressure to give 3-(benzyloxymethyl)piperazine-2,5-dione (3.95 g) as a white solid.
Name
methyl O-benzyl-L-serylglycinate trifluoroacetate
Quantity
9.37 g
Type
reactant
Reaction Step One
Name
MeOH triethylamine
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH2:8]([O:15][CH2:16][C@@H:17]([C:19]([NH:21][CH2:22][C:23]([O:25]C)=O)=[O:20])[NH2:18])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>CO.C(N(CC)CC)C>[CH2:8]([O:15][CH2:16][CH:17]1[NH:18][C:23](=[O:25])[CH2:22][NH:21][C:19]1=[O:20])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1,2.3|

Inputs

Step One
Name
methyl O-benzyl-L-serylglycinate trifluoroacetate
Quantity
9.37 g
Type
reactant
Smiles
FC(C(=O)O)(F)F.C(C1=CC=CC=C1)OC[C@H](N)C(=O)NCC(=O)OC
Name
MeOH triethylamine
Quantity
50 mL
Type
solvent
Smiles
CO.C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with ice cold 50% aqueous EtOH (50 mL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC1C(NCC(N1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.95 g
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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